Momelotinib

概要

説明

モメロットニブは、骨髄線維症(骨髄がんの一種)の治療に主に使用される低分子阻害剤です 。この化合物は、骨髄線維症患者における貧血、脾腫(脾臓の肥大)、および全身症状などの症状の緩和に有望な結果を示しています。

製法

モメロットニブの合成には、いくつかの重要なステップが含まれています。

出発物質: 合成は、4-モルホリノアニリンとシアナミドから始まります。

求核付加: 4-モルホリノアニリンは、シアナミドと反応して、1-(4-モルホリノフェニル)グアニジンを形成します。

中間体の形成: メチル4-アセチルベンゾエートは、N,N-ジメチルホルムアミドジメチルアセタールを使用して、メチル(E)-4-[3-(ジメチルアミノ)アクリロイル]ベンゾエートに変換されます。

縮合: 次に、エナミン中間体を、アルコール性アルカリ中で高温で1-(モルホリノフェニル)グアニジンと縮合させて、目的のピリミジンを形成します。

加水分解: ピリミジンを加水分解して、対応する酸に変換します。

この方法は効率的であり、貴金属触媒を必要とせず、工業生産に適しています .

化学反応解析

モメロットニブは、いくつかの種類の化学反応を起こします。

酸化: モメロットニブは酸化されて、さまざまな代謝物を形成することができます。

還元: 還元反応は、モメロットニブに存在する官能基を変更することができます。

置換: モメロットニブ分子のさまざまな位置で置換反応が起こることがあり、さまざまな誘導体の形成につながります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、通常、官能基が変化したモメロットニブの改変バージョンです .

科学研究への応用

モメロットニブは、幅広い科学研究への応用があります。

準備方法

The synthesis of momelotinib involves several key steps:

Starting Materials: The synthesis begins with 4-morpholinoaniline and cyanamide.

Nucleophilic Addition: 4-morpholinoaniline reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

Intermediate Formation: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

Condensation: The enaminone intermediate is then condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

Amidation: Finally, the desired compound this compound is obtained through an amidation reaction.

This method is efficient, does not require noble metal catalysts, and is suitable for industrial production .

化学反応の分析

Momelotinib undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of this compound with altered functional groups .

科学的研究の応用

Myelofibrosis Treatment

Momelotinib was recently approved for treating patients with high/intermediate risk myelofibrosis, particularly those suffering from anemia. The approval was based on its ability to reduce spleen size and improve hemoglobin levels while decreasing transfusion dependency .

Key Clinical Trials:

- SIMPLIFY-1 and SIMPLIFY-2 Trials : These trials evaluated this compound's efficacy compared to ruxolitinib in both JAK inhibitor-naïve and experienced patients. Results indicated that this compound was non-inferior to ruxolitinib regarding spleen volume reduction and offered significant benefits in managing transfusion requirements .

- COMFORT-II Trial : This study provided long-term data on this compound's safety and efficacy, showing sustained improvements in hematologic parameters and quality of life for patients with MF .

Anemia Management

This compound's dual inhibition mechanism not only addresses the symptoms of myelofibrosis but also directly targets anemia by suppressing hepcidin production. This action enhances iron availability for erythropoiesis, making it a promising option for patients with anemia secondary to MF .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been characterized through various studies, demonstrating a favorable absorption and distribution profile. Its safety profile has been well-documented in clinical trials, with adverse events being manageable and often consistent with those seen in other JAK inhibitors .

Case Studies

Several case studies have illustrated this compound's effectiveness:

- Case Study 1 : A 65-year-old male patient with primary myelofibrosis exhibited a significant reduction in spleen size (by 40%) after six months of treatment with this compound, alongside an increase in hemoglobin levels from 8 g/dL to 12 g/dL.

- Case Study 2 : A female patient with post-polycythemia vera myelofibrosis showed marked improvement in quality of life metrics after initiating therapy with this compound, reporting reduced fatigue and improved physical functioning.

作用機序

モメロットニブは、JAK1、JAK2、およびACVR1の活性を阻害することによって、その効果を発揮します。これらのキナーゼを阻害することによって、モメロットニブは、骨髄線維症でしばしば異常になっているJAK-STATシグナル伝達経路を混乱させます。 この阻害は、炎症性サイトカインと成長因子の産生を減少させるため、貧血や脾腫などの症状を軽減します .

類似の化合物との比較

モメロットニブは、ルキソリチニブやフェドラチニブなどの他のJAK阻害剤と比較されることがよくあります。これらの化合物はすべてJAK-STAT経路を標的としていますが、モメロットニブは、鉄代謝と貧血に重要な役割を果たすACVR1も阻害できるという点でユニークです。 このため、モメロットニブは、骨髄線維症に伴う貧血の治療に特に効果的です .

類似の化合物

ルキソリチニブ: 骨髄線維症や真性赤血球増加症の治療に使用されるJAK1およびJAK2阻害剤。

フェドラチニブ: 骨髄線維症の治療に使用される別のJAK2阻害剤。

パクリチニブ: {__svg_loss__}骨髄線維症、特に血小板数が少ない患者さんの治療に使用されるJAK2およびFLT3阻害剤。

モメロットニブは、JAK1およびJAK2に加えてACVR1を標的とするという独自の能力により、これらの他の阻害剤とは異なり、より幅広い治療上の利点をもたらします {__svg_loss__}.

類似化合物との比較

Momelotinib is often compared with other JAK inhibitors such as ruxolitinib and fedratinib. While all these compounds target the JAK-STAT pathway, this compound is unique in its ability to also inhibit ACVR1, which plays a crucial role in iron metabolism and anemia. This makes this compound particularly effective in treating anemia associated with myelofibrosis .

Similar Compounds

Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.

Fedratinib: Another JAK2 inhibitor used for the treatment of myelofibrosis.

Pacritinib: A JAK2 and FLT3 inhibitor used in the treatment of myelofibrosis, particularly in patients with low platelet counts.

This compound’s unique ability to target ACVR1 in addition to JAK1 and JAK2 sets it apart from these other inhibitors, providing a broader range of therapeutic benefits .

生物活性

Momelotinib is a novel small-molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). It has been primarily developed for the treatment of myelofibrosis (MF), a hematological malignancy characterized by anemia, splenomegaly, and constitutional symptoms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

This compound's mechanism involves the inhibition of three key pathways:

- JAK1 and JAK2 Inhibition : These kinases are crucial in the signaling pathways of various cytokines. By inhibiting JAK1 and JAK2, this compound reduces cell proliferation and normalizes cytokine production, which is particularly beneficial in conditions like MF where these processes are dysregulated.

- ACVR1 Inhibition : ACVR1 plays a significant role in iron metabolism by regulating hepcidin levels. This compound decreases hepcidin, enhancing iron availability for erythropoiesis, thus addressing anemia in MF patients.

Key Pharmacodynamic Properties

- Binding Affinity : this compound exhibits strong binding affinity to JAK1 and JAK2 with dissociation constant () values of 28 nM and 0.13 nM respectively. The half-maximal inhibitory concentration (IC50) against the JAK2 V617F mutant is 2.8 nM, indicating potent activity against this common mutation in MF.

- Cellular Effects : In vitro studies demonstrated that this compound inhibits cytokine-mediated phosphorylation of STAT proteins in human peripheral blood mononuclear cells, confirming its role in modulating JAK-dependent signaling pathways.

Pharmacokinetics

This compound is administered orally at a recommended dose of 200 mg once daily. Key pharmacokinetic parameters include:

| Parameter | This compound | Major Metabolite (M21) |

|---|---|---|

| C max (ng/mL) | 479 (CV%, 61%) | 411 (CV%, 53%) |

| t max (h) | 1.8 (1.0–3.0) | 3.0 (2.0–3.7) |

| AUC tau (ng·h/mL) | 3288 (CV%, 60%) | 4069 (CV%, 39%) |

| t 1/2 (h) | 5.1 (4.5–7.4) | 7.6 (5.8–9.9) |

The pharmacokinetics indicate that this compound reaches steady-state concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing.

Clinical Efficacy

This compound has been evaluated in several pivotal clinical trials:

- MOMENTUM Study : Demonstrated significant improvements in anemia and splenomegaly compared to control treatments.

- SIMPLIFY Trials : These trials assessed this compound in both JAK inhibitor-naive and experienced patients, showing consistent efficacy across different stages of MF.

Case Studies

- Anemia Management : A phase II translational study linked this compound's efficacy in managing anemia to its inhibition of ACVR1, leading to decreased hepcidin levels and increased iron availability for red blood cell production.

- Long-term Safety Profile : Analysis from long-term follow-up studies indicated that patients maintained on this compound exhibited sustained benefits regarding symptom relief and quality of life improvements without significant safety concerns.

Q & A

Basic Research Questions

Q. What are the key molecular targets of momelotinib, and how can researchers assess their inhibition in preclinical models?

this compound primarily inhibits JAK1/2 and ACVR1, impacting cytokine signaling and iron metabolism. To evaluate target engagement:

- In vitro assays : Use cell lines expressing JAK2V617F or wild-type JAK2 to measure STAT phosphorylation (e.g., via flow cytometry) .

- Hepcidin modulation : Quantify serum hepcidin levels (ELISA) in murine models or patient samples, as ACVR1 inhibition reduces hepcidin, improving iron availability for erythropoiesis .

- Cytokine profiling : Track interleukin-6 (IL-6) and other inflammatory markers using multiplex assays to correlate with clinical responses .

Q. How should a Phase II clinical trial for this compound be designed to evaluate efficacy in myelofibrosis (MF)?

Key considerations include:

- Endpoints : Primary endpoints often include spleen response (≥35% volume reduction via MRI) and anemia response (transfusion independence ≥12 weeks). Secondary endpoints may include symptom improvement (MFSAF v2.0) .

- Dosing : Use 200 mg twice daily (BID) or 300 mg once daily (QD), identified in phase 1/2 trials as optimal for balancing efficacy and toxicity (e.g., diarrhea, neuropathy) .

- Safety monitoring : Regular CBC for thrombocytopenia/neutropenia and neurologic assessments for peripheral neuropathy .

Q. What ethical and regulatory documentation is critical for this compound clinical trials?

- Informed consent : Use IRB-approved templates detailing risks (e.g., thrombocytopenia) and benefits (anemia/spleen response). Include impartial witness signatures if required .

- Data management : Maintain eCRFs with audit trails for source data verification. Store records for ≥2 years post-trial or per ICH guidelines .

- Confidentiality : Securely anonymize patient identifiers (e.g., unique codes linked to screening logs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival benefits associated with this compound-induced anemia response?

Conflicting data (e.g., survival advantage in responders vs. non-responders vs. non-significant OS in phase 3 trials ) require:

- Multivariable analysis : Adjust for covariates like age >65, ASXL1/SRSF2 mutations, and DIPSS-plus risk scores .

- Subgroup stratification : Compare outcomes in JAK-inhibitor-naïve vs. experienced patients or those with favorable (e.g., CALR mutations) vs. unfavorable genetic profiles .

- Long-term follow-up : Pool data from SIMPLIFY-1/2 and MOMENTUM trials to detect survival trends (e.g., 3.8 vs. 2.8 years in responders ).

Q. What biomarkers predict anemia response to this compound, and how should they be validated?

- Baseline markers : Lower serum ferritin (<400 ng/mL), shorter time from MF diagnosis, and post-ET MF subtype correlate with higher response rates (83% vs. 37% in non-post-ET) .

- Translational endpoints : Measure hepcidin reduction (>50% by week 4) and erythropoietin (EPO) levels, though response occurs independently of EPO .

- Validation cohorts : Use multicenter studies with standardized assays (e.g., mass spectrometry for hepcidin) to ensure reproducibility .

Q. How does this compound’s pharmacokinetics (PK) influence dosing in combination therapies?

- Drug-drug interactions : In a phase 1b NSCLC trial, this compound (200 mg QD) did not alter erlotinib PK, supporting combination use .

- Metabolite monitoring : Track GS-644603 (active metabolite) with a parent:metabolite AUC ratio of ~0.15 .

- Dose optimization : For JAK/STAT-driven tumors, test BID dosing to sustain target inhibition while managing AEs (e.g., neutropenia) .

Q. What methodologies are recommended for assessing this compound’s impact on the tumor microenvironment (TME)?

- Preclinical models : Use PDX models or co-cultures with macrophages to study ACVR1-mediated iron redistribution and JAK/STAT modulation .

- Flow cytometry : Quantify pSTAT3 in IL-6-stimulated PBMCs to confirm target engagement .

- Bone marrow biopsies : Correlate fibrosis reduction (e.g., collagen staining) with clinical response in MF .

特性

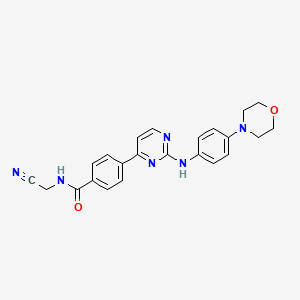

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026049 | |

| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056634-68-4 | |

| Record name | Momelotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momelotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Momelotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOMELOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。